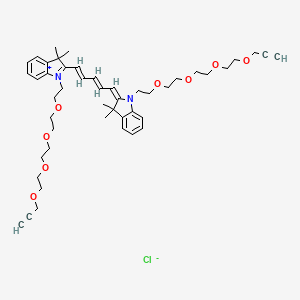

N,N'-bis-(propargyl-PEG4)-Cy5

CAS No.:

Cat. No.: VC1563295

Molecular Formula: C47H63ClN2O8

Molecular Weight: 819.48

Purity: >97% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C47H63ClN2O8 |

|---|---|

| Molecular Weight | 819.48 |

| IUPAC Name | (2E)-2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride |

| Standard InChI | InChI=1S/C47H63N2O8.ClH/c1-7-24-50-28-32-54-36-38-56-34-30-52-26-22-48-42-18-14-12-16-40(42)46(3,4)44(48)20-10-9-11-21-45-47(5,6)41-17-13-15-19-43(41)49(45)23-27-53-31-35-57-39-37-55-33-29-51-25-8-2;/h1-2,9-21H,22-39H2,3-6H3;1H/q+1;/p-1 |

| Standard InChI Key | FJFLIVHAHJSGKV-UHFFFAOYSA-M |

| SMILES | CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOCC#C)C.[Cl-] |

| Appearance | Solid powder |

Introduction

Chemical Structure and Properties

N,N'-bis-(propargyl-PEG4)-Cy5 has the molecular formula C47H63ClN2O8 and a molecular weight of approximately 819.5 g/mol. The structure consists of a Cy5 fluorophore core with two propargyl-terminated polyethylene glycol (PEG4) chains attached to the nitrogen atoms. This arrangement creates a symmetrical molecule with reactive terminal alkyne groups at the end of each PEG chain. The IUPAC name for this compound is 2-[5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride, which reflects its complex molecular architecture. The compound is typically available in research grade with a purity exceeding 97%, making it suitable for sensitive biological applications and analytical techniques.

Fluorescence Properties

The fluorescence properties of N,N'-bis-(propargyl-PEG4)-Cy5 derive from its Cy5 moiety, which exhibits exceptional performance in the far-red region of the spectrum. The Cy5 component has an absorption maximum at approximately 649 nm and an emission maximum at around 670 nm . This spectral profile is particularly advantageous for biological imaging applications as it minimizes interference from cellular autofluorescence, which typically occurs at shorter wavelengths. The quantum yield of Cy5 is relatively high (approximately 0.28), contributing to the bright fluorescence and high sensitivity of N,N'-bis-(propargyl-PEG4)-Cy5 in detection applications . The far-red emission profile also allows for deeper tissue penetration in in vivo imaging applications, making this compound valuable for preclinical research and development of diagnostic techniques.

Table 1: Key Chemical and Physical Properties of N,N'-bis-(propargyl-PEG4)-Cy5 (chloride)

Synthesis and Characterization Methods

The synthesis of N,N'-bis-(propargyl-PEG4)-Cy5 involves a complex multi-step process that requires careful control of reaction conditions and purification techniques. The general synthetic approach typically includes the preparation of propargyl ether derivatives and their subsequent attachment to the Cy5 fluorophore. Protecting groups are often employed during the synthesis to prevent unwanted side reactions, particularly during coupling steps. The synthetic strategy must ensure that both nitrogen atoms of the Cy5 core are symmetrically functionalized with the propargyl-PEG4 chains to maintain the desired properties of the final compound. The preparation of the PEG4 chains with terminal propargyl groups often involves reaction with propargyl bromide under carefully controlled conditions, with optimization of parameters such as base strength, solvent choice, and reaction duration .

Research Applications

Bioconjugation Applications

N,N'-bis-(propargyl-PEG4)-Cy5 excels in bioconjugation applications due to its terminal alkyne groups that readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" approach allows for the selective attachment of the fluorophore to azide-functionalized biomolecules under mild, biocompatible conditions. The dual propargyl functionality is particularly valuable as it enables the creation of multifunctional conjugates, where two different azide-containing molecules can be attached to the same fluorophore. This capability has significant implications for the development of dual-targeted therapeutic agents and multimodal imaging probes. Researchers have exploited these properties to create fluorescently labeled biomolecules that can be tracked in complex biological systems while maintaining their natural functions.

Research involving N,N'-bis-(propargyl-PEG4)-Cy5 focuses on its ability to interact with biomolecules through bioorthogonal reactions, which are crucial for understanding its efficacy and potential in therapeutic settings. The PEG4 linkers contribute to improved water solubility and reduced non-specific binding, enhancing the performance of the resulting bioconjugates in physiological environments. Applications include the labeling of proteins for tracking cellular localization and trafficking, modification of nucleic acids for hybridization studies, conjugation to antibodies for immunofluorescence, and attachment to small molecule drugs for pharmacokinetic analysis. The versatility of this compound in bioconjugation has made it a valuable tool in chemical biology, drug discovery, and molecular medicine research.

Fluorescence Imaging and Detection

The exceptional fluorescence properties of N,N'-bis-(propargyl-PEG4)-Cy5 make it an excellent choice for various imaging applications in biological research. The far-red emission profile (approximately 670 nm) provides advantages in tissue imaging by minimizing background autofluorescence and increasing tissue penetration depth . This compound has been successfully employed in fluorescence microscopy to visualize subcellular structures and molecular interactions with high sensitivity and resolution. The brightness and photostability of the Cy5 fluorophore allow for extended imaging sessions and the detection of low-abundance targets, making it suitable for challenging imaging applications.

In quantitative applications, N,N'-bis-(propargyl-PEG4)-Cy5 serves as a reliable fluorescent reporter for the detection and quantification of biomolecules. The amount of compound in biological samples can be accurately calculated using fluorescence measurements extrapolated from calibration curves and normalized to appropriate standards, such as cell count . This approach has been utilized in flow cytometry for cellular analysis, microplate assays for high-throughput screening, and in vivo imaging for tracking labeled compounds in animal models. The spectral properties of N,N'-bis-(propargyl-PEG4)-Cy5 also make it compatible with multiplexed detection schemes, where multiple fluorophores with distinct spectral profiles are used simultaneously to detect different targets within the same sample.

Table 2: Applications of N,N'-bis-(propargyl-PEG4)-Cy5 in Research

| Application Category | Specific Applications | Advantages |

|---|---|---|

| Bioconjugation | Protein labeling, Nucleic acid tagging, Antibody conjugation, Drug conjugation | Selective attachment via click chemistry, Dual functionalization capability |

| Imaging | Fluorescence microscopy, Flow cytometry, In vivo imaging, FRET applications | Far-red emission minimizes background, High brightness, Good photostability |

| Molecular Biology | DNA/RNA visualization, Protein tracking, Receptor binding studies | Minimal interference with biomolecule function, Sensitive detection |

| Drug Development | Pharmacokinetic studies, Target binding analysis, Theranostic development | Enables visualization of drug distribution, Compatible with biological systems |

Recent Research Findings

Recent studies utilizing N,N'-bis-(propargyl-PEG4)-Cy5 have expanded its applications across various fields of chemical biology and biomedical research. In encoded library synthesis, researchers have designed Cy5-labeled primers that are complementary to specific terminal regions of DNA constructs and can undergo extension by DNA polymerase . This approach facilitates the creation and screening of large-scale compound libraries for drug discovery, with the Cy5 label enabling sensitive detection and quantification of library components. The dual propargyl functionality of N,N'-bis-(propargyl-PEG4)-Cy5 has been particularly valuable in these applications, as it allows for the incorporation of additional functional elements through sequential click chemistry reactions.

In bioorthogonal chemistry research, N,N'-bis-(propargyl-PEG4)-Cy5 has been used to develop novel labeling strategies for biological systems. The ability to perform copper-catalyzed click reactions with this compound has enabled selective modification of biomolecules in complex environments, contributing to advances in chemical proteomics and metabolic labeling. Additionally, researchers have explored the application of N,N'-bis-(propargyl-PEG4)-Cy5 in the development of clickable scaffolds for dual fluorophore-vector conjugates, combining the imaging capabilities of Cy5 with targeting properties of peptide vectors like cyclo(RGDfK) . These developments demonstrate the versatility of N,N'-bis-(propargyl-PEG4)-Cy5 as a platform for creating sophisticated molecular tools with multiple functionalities.

| Compound Amount | Solvent Volume for Different Concentrations |

|---|---|

| 1 mg | 1 mM: 1.2203 mL, 5 mM: 0.2441 mL, 10 mM: 0.122 mL |

| 5 mg | 1 mM: 6.1016 mL, 5 mM: 1.2203 mL, 10 mM: 0.6102 mL |

| 10 mg | 1 mM: 12.2032 mL, 5 mM: 2.4406 mL, 10 mM: 1.2203 mL |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume